molecular formula C11H8BrFO3 B2962444 Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate CAS No. 1259929-80-0

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate

Cat. No. B2962444
CAS RN: 1259929-80-0
M. Wt: 287.084
InChI Key: WSUAJFGQTMRKBQ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1259929-80-0 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is 1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate has a molecular weight of 287.09 . It is typically stored at ambient temperature .

Scientific Research Applications

Synthesis and Characterization

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate serves as a precursor in the synthesis of various biologically active compounds. A study details the formation of benzofuran aryl ureas and carbamates, highlighting its role in creating compounds with potential antimicrobial activities. This process involves several steps, starting from bromo salicylaldehyde and diethyl bromomalonate, leading to the synthesis of benzofuran derivatives that were further modified and tested for antimicrobial properties (Kumari et al., 2019).

Antitumor Activities

Another application involves the synthesis of derivatives for antitumor activities. For instance, ethyl 2-(2,3,5-tri-O-benzoyl-D-ribofuranosyl)selenazole-4-carboxylates were prepared and converted to compounds with cytotoxic properties toward various cancer cell lines, demonstrating the potential of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate derivatives in developing antitumor agents (Srivastava & Robins, 1983).

Novel Antianxiety Agents

Research into central benzodiazepine receptor ligands led to the synthesis of derivatives showing high affinity for bovine and human cortical brain membranes, presenting a novel approach to creating antianxiety agents with minimal side effects, illustrating the chemical's utility in neuropsychiatric drug development (Anzini et al., 2008).

Palladium-Catalyzed Synthesis

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is also pivotal in palladium-catalyzed syntheses, such as the O-arylation of ethyl acetohydroximate leading to O-arylhydroxylamines and substituted benzofurans. This demonstrates its versatility in facilitating reactions that yield pharmacologically relevant structures with broad substrate scopes, including heteroaryl coupling partners (Maimone & Buchwald, 2010).

Anticancer Activity

Derivatives of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate have shown promising anticancer activities, especially against lung and breast cancer cell lines. Compounds synthesized from this chemical exhibited significant activity, with some derivatives outperforming established chemotherapy agents, highlighting its potential in anticancer drug synthesis (Durgapal et al., 2017).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312;P302+P352 .

Future Directions

Benzofuran compounds, including Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate, have attracted much attention due to their biological activities and potential applications as drugs . They are expected to continue to be a focus of research in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUAJFGQTMRKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl iodide (4.6 ml, 57.2 mmol) was added to a mixture of 7-bromo-5-fluoro-benzofuran-2-carboxylic acid (3.7 g, 14.3 mmol) and sodium bicarbonate (4.8 g, 57.2 mmol) in anhydrous dimethylformamide (40 mL). The mixture was heated at 55° C. for 18 h, cooled to rt, quenched with water (20 mL) and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude compound was purified by flash chromatography (SiO2; hexane/DCM; 4/1) to give 3.7 g (90%) of the product.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

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